molecular formula C18H17N7 B2689741 N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105252-62-7

N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2689741
CAS No.: 1105252-62-7
M. Wt: 331.383
InChI Key: FRBDGIGGJSKGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by a bicyclic core structure with substituents at the N4 and N6 positions. The N4 group is a para-tolyl (4-methylphenyl) moiety, while the N6 substituent is a pyridin-3-ylmethyl group.

Properties

IUPAC Name

4-N-(4-methylphenyl)-6-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7/c1-12-4-6-14(7-5-12)22-16-15-11-21-25-17(15)24-18(23-16)20-10-13-3-2-8-19-9-13/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBDGIGGJSKGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the pyridin-3-ylmethyl group: This step often involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a pyridin-3-ylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the p-tolyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a p-tolylboronic acid or p-tolyl halide.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro or carbonyl groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, due to its ability to inhibit specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Features :

  • Core : 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.
  • N4 substituent : p-Tolyl (enhances lipophilicity and aromatic interactions).

The compound’s molecular formula is estimated as C18H17N7 (molecular weight ≈ 331.4 g/mol), derived by replacing the 4-methoxyphenyl group in the structurally similar compound from with a p-tolyl group .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine-4,6-diamines exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives

Compound Name N4 Substituent N6 Substituent Biological Activity Molecular Weight (g/mol) Source
Target Compound p-Tolyl Pyridin-3-ylmethyl Not explicitly reported ~331.4 -
N4-(4-methoxyphenyl) analog 4-Methoxyphenyl Pyridin-3-ylmethyl Unknown 347.38
N4-Ethyl, N6-phenyl analog Ethyl Phenyl Anticancer (in vitro) ~335.4 (estimated)
N4-(3-chloro-4-methylphenyl) 3-Chloro-4-methylphenyl Ethyl Not reported 316.79
PRMT5 inhibitor 3,4-Dimethylphenyl 2-(Dimethylamino)ethyl PRMT5 inhibition (IC50 < 100 nM) 401.51
KCa2 channel modulator 3-Chloro-4-fluorophenyl 3,5-Dimethylpyrazole Subtype-selective KCa2 modulation -

Key Observations:

Substituent Effects on Activity :

  • N4 Position :
  • Electron-donating groups (e.g., p-tolyl, 4-methoxyphenyl) may enhance interactions with hydrophobic pockets in target proteins. In contrast, halogenated or bulky substituents (e.g., 3-chloro-4-methylphenyl) could improve selectivity for specific enzymes, as seen in kinase inhibitors .
  • The PRMT5 inhibitor in uses a 3,4-dimethylphenyl group, suggesting steric bulk at N4 is critical for binding .
    • N6 Position :
  • The 2-(dimethylamino)ethyl group in enhances solubility and may facilitate interactions with charged residues .

Biological Relevance :

  • Anticancer activity in correlates with N6-phenyl substitution, possibly due to enhanced intercalation with DNA or kinase inhibition .
  • JAK3-selective inhibitors () often feature pyrimidine-4,6-diamine cores with optimized substituents for ATP-binding pocket interactions .

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Water Solubility (μg/mL) LogP (Estimated) Key Functional Groups
Target Compound Not reported ~3.2 Pyridine, p-Tolyl
N4-(4-methoxyphenyl) analog Not reported ~2.8 Methoxy, Pyridine
PRMT5 inhibitor Low ~3.5 Dimethylamino, Dimethylphenyl
N4-(3-chloro-4-methylphenyl) 0.5 (pH 7.4) ~4.1 Chloro, Methyl

Biological Activity

N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₇N₇
  • Molecular Weight : 331.4 g/mol
  • CAS Number : 1105252-62-7

The structure of the compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the pyridinyl and p-tolyl substituents contributes to its pharmacological profile.

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines often act as inhibitors of various kinases and enzymes involved in critical cellular processes. For instance:

  • CK1 Inhibition : Compounds similar to N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine have been identified as inhibitors of casein kinase 1 (CK1), which is implicated in cancer and neurodegenerative diseases. A study highlighted that certain derivatives exhibited IC50 values in the nanomolar range against CK1, indicating potent inhibitory effects .
  • EGFR Inhibition : The compound's structural analogs have demonstrated efficacy as epidermal growth factor receptor (EGFR) inhibitors. Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, suggesting potential for treating resistant cancer forms .

Biological Activity Summary

Biological TargetActivityIC50 Value
CK1Inhibitor~78 nM
EGFR (wild-type)Inhibitor0.016 µM
EGFR (T790M mutant)Inhibitor0.236 µM

Case Studies

  • Case Study on CK1 Inhibition :
    • A study focused on the discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as novel CK1 inhibitors demonstrated that structural modifications could enhance potency and selectivity against CK1 . The lead compound identified showed promising results in cellular assays.
  • EGFR Targeting :
    • Another investigation into new 1H-pyrazolo[3,4-d]pyrimidine derivatives revealed that specific modifications led to significant anti-proliferative effects in A549 lung cancer cells and HCT-116 colorectal cancer cells. The most effective derivative induced apoptosis and cell cycle arrest at S and G2/M phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.